4-(hydrazinylmethyl)-1-methylpiperidine dihydrochloride
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Overview
Description
4-(hydrazinylmethyl)-1-methylpiperidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)-1-methylpiperidine dihydrochloride typically involves the reaction of 1-methylpiperidine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 1-methylpiperidine with hydrazine: This step involves the nucleophilic attack of hydrazine on the methyl group of 1-methylpiperidine, leading to the formation of the hydrazinylmethyl derivative.
Formation of dihydrochloride salt: The hydrazinylmethyl derivative is then treated with hydrochloric acid to form the dihydrochloride salt, which is the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(hydrazinylmethyl)-1-methylpiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-(hydrazinylmethyl)-1-methylpiperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(hydrazinylmethyl)-1-methylpiperidine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-methylpiperidine: A precursor in the synthesis of 4-(hydrazinylmethyl)-1-methylpiperidine dihydrochloride.
Hydrazine: A key reactant in the synthesis of the compound.
Piperazine derivatives: Similar in structure and used in various pharmaceutical applications.
Uniqueness
This compound is unique due to its specific hydrazinylmethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1987387-25-6 |
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Molecular Formula |
C7H19Cl2N3 |
Molecular Weight |
216.15 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H17N3.2ClH/c1-10-4-2-7(3-5-10)6-9-8;;/h7,9H,2-6,8H2,1H3;2*1H |
InChI Key |
AQVDNDXENQNZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CNN.Cl.Cl |
Purity |
85 |
Origin of Product |
United States |
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